2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid
Description
2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid (molecular formula: C₁₄H₁₂FNO₄S, monoisotopic mass: 309.04712 Da ) is a sulfonamide derivative featuring a benzoic acid core linked to a 4-fluoro-2-methylbenzenesulfonamido group.
Properties
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-8-10(15)6-7-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIVWQODKKIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid typically involves the reaction of 4-fluoro-2-methylbenzenesulfonamide with a suitable benzoic acid derivative. One common method involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and sulfonamido groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned, it can undergo Suzuki–Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogens and Alkyl Groups
Halogen Variations
- 4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid (C₁₄H₁₂ClNO₄S): Replacing fluorine with chlorine increases molecular weight (325.77 g/mol vs. 309.05 g/mol) and introduces a stronger electron-withdrawing effect.
- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid :
Bromine’s greater polarizability and size could improve ligand-receptor van der Waals interactions but may also reduce solubility. This compound has been studied for biological activity and ligand complexation .
Alkyl/Aryl Modifications
- 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid (C₁₅H₁₅NO₄S): The phenylacetic acid moiety (vs. benzoic acid) alters acidity (pKa) and hydrogen-bonding capacity. Crystallographic data reveal orthorhombic packing (space group P2₁2₁2₁) with intermolecular hydrogen bonds influencing stability .
- 2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]-benzoic acid: A bulkier biphenyl group reduces cytotoxicity in cancer cell lines (HCT116, HT29), suggesting that steric bulk may hinder receptor engagement .
Physicochemical and Structural Properties
Key Data Table
Electronic and Steric Effects
- Fluorine vs.
Binding Affinity and Docking Studies
- 2-Benzoylbenzoic Acid Analogs :
Methyl and methoxy substituents on the sulfonamide ring result in lower ΔGbinding values to T1R3 receptors compared to unsubstituted analogs. This suggests that electron-donating groups may weaken ligand-receptor interactions . - Conformational Matching :
Conformational analysis of sulfonamides (e.g., compound 1 in ) shows alignment with benzodiazepine agonists like estazolam, emphasizing the importance of aromatic ring orientation and proton-accepting groups (e.g., oxadiazole nitrogen) .
Cytotoxicity and Pharmacological Potential
- Arylsulfonamides from Tupistra chinensis :
Bulky biphenyl-sulfonamides exhibit weak cytotoxicity (IC₅₀ > 50 μM) in HCT116 and A549 cell lines, contrasting with smaller analogs that may have higher potency . - 2-Acetylamino Benzoic Acid Derivatives: Methyl ester derivatives (e.g., Av7 in ) show strong antiproliferative effects, highlighting the role of esterification in enhancing bioavailability .
Biological Activity
2-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This compound's structure features a benzoic acid core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cancer cell survival and inflammation. Research indicates that sulfonamide derivatives can inhibit key proteins in the Bcl-2 family, which are crucial for regulating apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties by targeting the Mcl-1 and Bfl-1 proteins, which are overexpressed in various cancers. The binding affinities of these compounds have been quantified, showing significant inhibitory effects on cancer cell proliferation.
| Compound | Target Proteins | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 24 | Mcl-1, Bfl-1 | 100 nM | High |
| 1 | Mcl-1, Bfl-1 | Improved by 15-fold | >20-fold vs. Bcl-2/Bcl-xL |
These results suggest that the compound can induce apoptosis in cancer cells dependent on these anti-apoptotic proteins, providing a potential therapeutic avenue for treatment-resistant cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. The sulfonamide group is known to inhibit the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Studies have shown that related compounds can modulate the NF-kB signaling pathway, leading to reduced inflammation .
Case Study 1: Cancer Cell Line Analysis
A study involving engineered lymphoma cell lines demonstrated that treatment with compounds structurally related to this compound resulted in significant cell death. The mechanism was linked to the selective inhibition of Mcl-1 and Bfl-1, leading to enhanced apoptosis rates compared to untreated controls.
Case Study 2: In Vivo Models
In vivo studies using murine models have indicated that these compounds can reduce tumor growth significantly. The administration of the compound led to a marked decrease in tumor size and weight compared to control groups, reinforcing its potential as an effective anticancer agent.
Safety and Toxicity
Safety assessments have indicated that while these compounds exhibit potent biological activity, they also require careful evaluation regarding toxicity. Preliminary toxicity studies suggest a favorable safety profile; however, further investigations are necessary to fully understand the long-term effects and potential side effects associated with their use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
